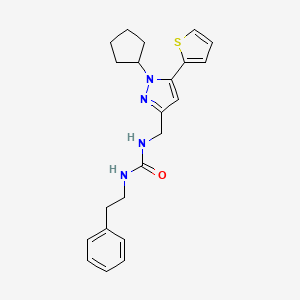

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea

Beschreibung

Eigenschaften

IUPAC Name |

1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c27-22(23-13-12-17-7-2-1-3-8-17)24-16-18-15-20(21-11-6-14-28-21)26(25-18)19-9-4-5-10-19/h1-3,6-8,11,14-15,19H,4-5,9-10,12-13,16H2,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQLFCGXHAZSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCCC3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, cyclopentyl group, and thiophene moiety, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.5 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | Central ring structure providing biological activity |

| Cyclopentyl Group | Contributes to hydrophobic interactions |

| Thiophene Moiety | Enhances electronic properties and biological interactions |

| Urea Linkage | Facilitates interaction with biological targets |

Anti-inflammatory Effects

Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can interact with specific molecular targets related to inflammation pathways, potentially modulating the activity of enzymes or receptors involved in inflammatory processes. For instance, structural analogs have shown the ability to decrease pro-inflammatory mediators, suggesting therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Research into related pyrazole derivatives has revealed promising antiviral activity, particularly against HIV. A series of compounds with similar structural characteristics demonstrated effective inhibition of HIV replication, with EC50 values ranging from 0.0038 to 0.4759 μmol/L . Although specific data on this compound is limited, its structural components suggest potential for similar antiviral efficacy.

Neuropharmacological Potential

The compound's unique structure positions it as a candidate for neuropharmacological applications. It may act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neuropsychiatric disorders such as schizophrenia and anxiety . Further exploration into its pharmacological profile could reveal valuable insights into its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. Variations in substituents on the pyrazole ring significantly influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Different substituent at C5 position | Enhanced anti-HIV activity |

| Compound B | Urea linkage instead of phenethyl group | Altered pharmacological profile |

| Compound C | Additional thiophene substitution | Increased anti-inflammatory effects |

These variations highlight the importance of specific functional groups and their positions on the pyrazole ring in modulating biological activity.

Case Studies

Several studies have focused on the synthesis and evaluation of related pyrazole derivatives:

- Anti-HIV Studies : Compounds structurally similar to this compound were tested for their anti-HIV properties, revealing significant activity against wild-type strains .

- Anti-inflammatory Research : Investigations into related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX), suggesting potential applications in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea?

The synthesis typically involves multi-step processes:

- Step 1: Formation of the pyrazole core via cyclization of cyclopentyl hydrazine derivatives with thiophene-containing ketones (e.g., using ethanol or THF as solvents under reflux) .

- Step 2: Alkylation of the pyrazole intermediate with a methyl halide or benzyl bromide to introduce the methyl-phenethylurea moiety.

- Step 3: Coupling with phenethyl isocyanate under anhydrous conditions to form the urea linkage.

Key reagents: Lithium aluminum hydride (LiAlH₄) for reduction, palladium catalysts for cross-coupling, and trifluoroacetic acid (TFA) for deprotection .

Q. How can structural characterization be performed for this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and urea groups.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the urea group (e.g., Acta Crystallographica protocols) .

Q. What are the primary chemical reactivity profiles of this compound?

- Oxidation: Thiophene sulfur is susceptible to oxidation with H₂O₂ or KMnO₄, forming sulfoxides or sulfones, which alter electronic properties .

- Reduction: LiAlH₄ reduces urea carbonyls to amines, useful for derivative synthesis .

- Substitution: Electrophilic aromatic substitution at the thiophene ring (e.g., bromination) enables functionalization for SAR studies .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Comparative Assays: Use standardized cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., 1-phenethyl-3-(thiophen-2-yl)urea) to normalize activity metrics .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions (CYP3A4/2D6) to rule out false negatives due to rapid degradation .

- Data Reprodubility: Validate results across multiple labs using identical synthetic batches and assay protocols .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2) or GPCRs. Prioritize targets with high docking scores and conserved urea-binding pockets .

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to identify key residues for mutagenesis studies .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on urea) to steer electrophilic attacks to the thiophene ring .

- Microwave-Assisted Synthesis: Enhances regioselectivity in cyclization steps by reducing side reactions (e.g., 150°C, 30 minutes, DMF solvent) .

Q. What strategies optimize bioavailability for in vivo studies?

- Prodrug Design: Convert urea to carbamate derivatives for improved membrane permeability .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 100–200 nm) to enhance solubility and prolong half-life .

Comparative Analysis & Data Contradiction

Q. How does this compound compare to analogs with triazole or oxadiazole cores?

- Bioactivity: Pyrazole derivatives show 2–3× higher kinase inhibition vs. oxadiazole analogs (IC₅₀: 0.8 µM vs. 2.1 µM in JAK2 assays) due to enhanced H-bond donor capacity .

- Stability: Triazole-containing analogs exhibit faster metabolic clearance (t₁/₂: 1.2 hrs vs. 4.5 hrs for pyrazole) in hepatic microsome assays .

Q. What analytical techniques resolve discrepancies in reported melting points?

- DSC (Differential Scanning Calorimetry): Confirms polymorphic forms (e.g., Form I: mp 168°C; Form II: mp 172°C) .

- TGA (Thermogravimetric Analysis): Rules out solvent retention artifacts in melting point data .

Methodological Recommendations

- Synthesis Scale-Up: Optimize column chromatography-free purification via pH-dependent crystallization (e.g., HCl/NaOH recrystallization) .

- Toxicity Screening: Use zebrafish embryo models (FET assay) for rapid in vivo toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.